(3Z)-1-heptyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
Description
The compound (3Z)-1-heptyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one belongs to a class of rhodanine derivatives fused with indole moieties. Its structure features:
- A heptyl chain at the N1 position of the indole ring, enhancing lipophilicity.
- A Z-configured thiazolidinone-ylidene group at position 3 of the indole, contributing to planarity and conjugation.
- A phenyl substituent at position 3 of the thiazolidinone ring, influencing steric and electronic properties.
These structural attributes make it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry, particularly for antimicrobial or kinase inhibition applications .
Properties
Molecular Formula |
C24H24N2O2S2 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(5Z)-5-(1-heptyl-2-oxoindol-3-ylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N2O2S2/c1-2-3-4-5-11-16-25-19-15-10-9-14-18(19)20(22(25)27)21-23(28)26(24(29)30-21)17-12-7-6-8-13-17/h6-10,12-15H,2-5,11,16H2,1H3/b21-20- |
InChI Key |
KLFQIPUMZRQHOB-MRCUWXFGSA-N |
Isomeric SMILES |
CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4)/C1=O |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)C1=O |
Origin of Product |
United States |
Biological Activity
The compound (3Z)-1-heptyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This compound integrates a thiazolidinone moiety and an indole structure, both of which are associated with various biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of multiple functional groups that contribute to its biological activity. The thiazolidinone ring is particularly notable for its role in medicinal chemistry, often serving as a scaffold for drug development.
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, thiazolidinone derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that certain thiazolidinone derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the thiazolidinone structure can enhance anticancer efficacy .
Anti-inflammatory Effects
Thiazolidinones are also recognized for their anti-inflammatory properties. The compound under review may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. Studies have shown that thiazolidinone derivatives can reduce inflammation markers in vitro and in vivo, making them candidates for treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of thiazolidinones has been explored extensively. Compounds similar to (3Z)-1-heptyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one have exhibited activity against various bacterial and fungal strains. This suggests that the compound could serve as a lead structure for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of (3Z)-1-heptyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one can be influenced by modifications to its structure. The presence of different substituents on the thiazolidinone ring significantly affects its pharmacological profile. For example:
| Substituent | Biological Activity |
|---|---|
| Methyl group | Enhanced anticancer activity |
| Hydroxyl group | Increased anti-inflammatory effects |
| Halogen substituents | Improved antimicrobial potency |
Case Studies
Several studies have investigated the biological activities of thiazolidinone derivatives:
- Anticancer Study : A series of thiazolidinone derivatives were tested against human cancer cell lines (e.g., MCF7, HeLa). Results indicated that specific structural modifications led to IC50 values lower than 10 µM, demonstrating potent anticancer effects .
- Anti-inflammatory Research : In an animal model of arthritis, a thiazolidinone derivative was shown to significantly reduce joint swelling and inflammatory cytokine levels compared to control groups .
- Antimicrobial Testing : Thiazolidinones were evaluated against Gram-positive and Gram-negative bacteria, exhibiting minimum inhibitory concentrations (MIC) as low as 5 µg/mL against certain pathogens .
The proposed mechanisms by which (3Z)-1-heptyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : Interaction with specific receptors could alter signaling pathways associated with inflammation and tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared to analogs with modifications in:
Alkyl chain length (e.g., pentyl vs. heptyl).
Substituents on the thiazolidinone ring (e.g., phenyl, hydroxybenzylidene, furylmethyl).
Stereochemistry (Z vs. E configurations).
Table 1: Structural Comparison of Selected Analogs
Impact of Substituents on Physicochemical Properties
- Alkyl Chain Length : The heptyl group in the target compound increases hydrophobicity compared to shorter chains (e.g., pentyl or methyl), which may enhance cell membrane penetration but reduce aqueous solubility .
- Thiazolidinone Substituents: Phenyl vs. Hydroxybenzylidene: The phenyl group (target) lacks H-bond donors, unlike the hydroxybenzylidene analog (), which forms intramolecular H-bonds (S(6) motif) and stabilizes crystal packing . Furylmethyl vs.
Spectroscopic and Crystallographic Insights
- NMR Analysis : Substituents in regions analogous to "Region A" and "Region B" (as defined in ) cause distinct chemical shift variations. For example, the heptyl chain’s protons (δ ~1.2–1.5 ppm) would show upfield shifts compared to aromatic protons in hydroxybenzylidene analogs (δ ~6.5–7.5 ppm) .
- Crystal Packing: The phenyl group in the target compound may lead to larger dihedral angles between the thiazolidinone and indole rings (cf. 79.26° in ’s analog), reducing π-π interactions compared to planar furylmethyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
